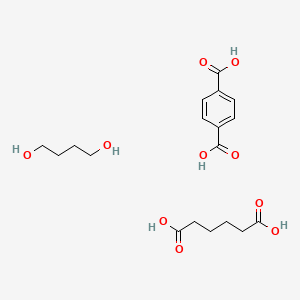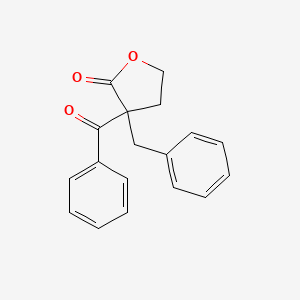
3-Benzoyl-3-benzyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-3-benzyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a benzoyl group and a benzyloxolanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-3-benzyloxolan-2-one typically involves the reaction of benzoyl chloride with benzyloxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzoyl-3-benzyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted oxolanes with different functional groups.
Applications De Recherche Scientifique
3-Benzoyl-3-benzyloxolan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-3-benzyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The oxolane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Benzimidazole: Another benzene-containing heterocycle with various biological activities.
Benzofuran: Known for its antimicrobial properties and structural similarity to 3-Benzoyl-3-benzyloxolan-2-one.
Imidazole: A five-membered ring compound with significant therapeutic potential.
Uniqueness: this compound is unique due to its specific combination of a benzoyl group and an oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58688-32-7 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
3-benzoyl-3-benzyloxolan-2-one |
InChI |
InChI=1S/C18H16O3/c19-16(15-9-5-2-6-10-15)18(11-12-21-17(18)20)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clé InChI |
CJLIRPBRIFJKSK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


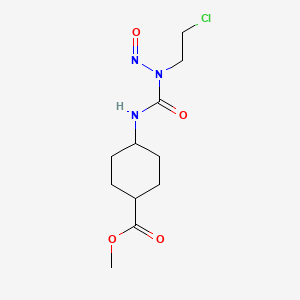
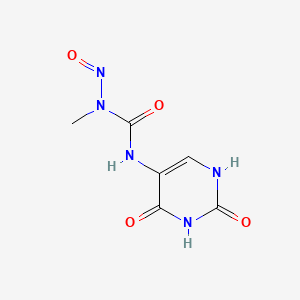



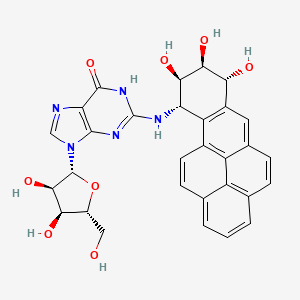
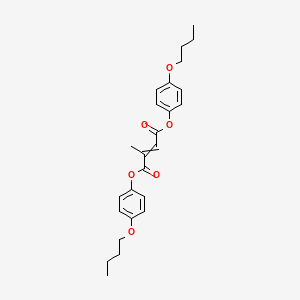

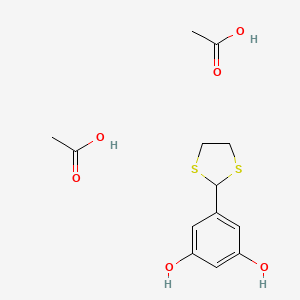
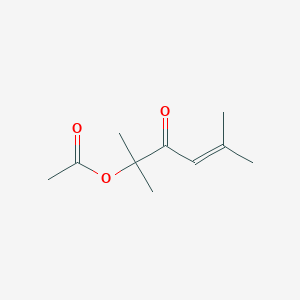
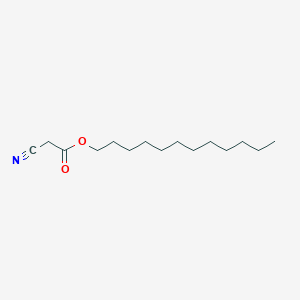
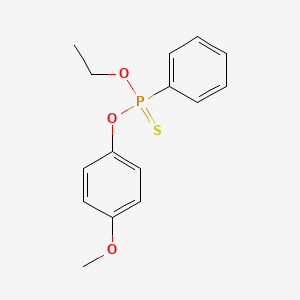
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
